Ranitidine-d6

Description

BenchChem offers high-quality Ranitidine-d6 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ranitidine-d6 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

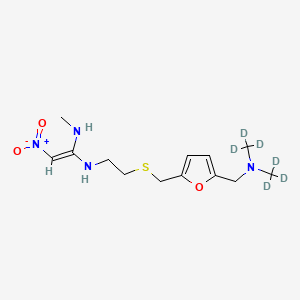

IUPAC Name |

(E)-1-N'-[2-[[5-[[bis(trideuteriomethyl)amino]methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+/i2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMXUWOKSQNHOCA-RUESZMOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ranitidine-d6 chemical properties and structure

An In-depth Technical Guide to Ranitidine-d6: Chemical Properties and Structure

Introduction

Ranitidine-d6 is the deuterium-labeled analog of Ranitidine, a well-known histamine H2-receptor antagonist used to inhibit gastric acid secretion.[1][2] As a stable isotope-labeled compound, Ranitidine-d6 serves as an invaluable internal standard for the quantification of ranitidine in biological samples and pharmaceutical formulations.[1][3] Its use significantly improves the accuracy and precision of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) by accounting for variations during sample preparation and analysis.[3] This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies associated with Ranitidine-d6, tailored for researchers and professionals in drug development and analytical science.

Chemical Structure

Ranitidine-d6 is structurally identical to ranitidine, with the exception of six hydrogen atoms on the N,N-dimethylamino group, which are replaced by deuterium atoms. This specific labeling results in a molecule that is chemically similar to the parent drug but has a distinct, higher molecular weight, allowing for clear differentiation in mass spectrometry. The compound is typically available as a hydrochloride salt to improve its stability and solubility.

The IUPAC name for Ranitidine-d6 hydrochloride is (E)-N-(2-(((5-((bis(methyl-d3)amino)methyl)furan-2-yl)methyl)thio)ethyl)-N'-methyl-2-nitroethene-1,1-diamine, monohydrochloride.

Caption: Chemical Structure of Ranitidine-d6 Hydrochloride.

Chemical and Physical Properties

The key identifiers and physicochemical properties of Ranitidine-d6 and its hydrochloride salt are summarized below. Note that different CAS numbers may exist for the free base and the hydrochloride salt.

Table 1: Chemical Identifiers for Ranitidine-d6 and its Hydrochloride Salt

| Identifier | Ranitidine-d6 (Free Base) | Ranitidine-d6 Hydrochloride |

| CAS Number | 1185514-83-3 | 1185238-09-8 |

| Molecular Formula | C₁₃H₁₆D₆N₄O₃S | C₁₃H₁₆D₆N₄O₃S • HCl |

| IUPAC Name | (E)-N-(2-(((5-((bis(methyl-d3)amino)methyl)furan-2-yl)methyl)thio)ethyl)-N'-methyl-2-nitroethene-1,1-diamine | N-(2-(((5-((bis(methyl-d3)amino)methyl)furan-2-yl)methyl)thio)ethyl)-N'-methyl-2-nitroethene-1,1-diamine, hydrochloride |

| SMILES | CN/C(NCCSCC1=CC=C(CN(C([2H])([2H])[2H])C([2H])([2H])[2H])O1)=C--INVALID-LINK--=O | Cl.[2H]C([2H])([2H])N(Cc1ccc(CSCCN/C(=C/--INVALID-LINK--[O-])NC)o1)C([2H])([2H])[2H] |

| InChI Key | GGWBHVILAJZWKJ-DICWLCDHSA-N | N/A |

Table 2: Physicochemical Properties of Ranitidine-d6 and its Hydrochloride Salt

| Property | Ranitidine-d6 (Free Base) | Ranitidine-d6 Hydrochloride |

| Molecular Weight | 320.44 g/mol | 356.90 g/mol |

| Appearance | Orange to Brown Thick Oil to Waxy Solid | Beige or Yellow to Brown Solid Powder |

| Purity | ≥99% deuterated forms | >98% (HPLC) |

| Solubility | DMSO (Slightly), Methanol (Slightly), Water (Slightly, Heated) | DMSO: 1 mg/mL, PBS (pH 7.2): 10 mg/mL |

| Storage | -20°C, under inert atmosphere, protected from light | -20°C |

| UV λmax | N/A | 231, 326 nm |

Analytical Applications and Methodologies

Ranitidine-d6 is predominantly used as an internal standard in bioanalytical and pharmaceutical quality control assays to ensure the accurate quantification of ranitidine. Its utility is most pronounced in hyphenated chromatographic techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for determining trace levels of ranitidine and its impurities, such as N-nitrosodimethylamine (NDMA), in drug substances and products. Ranitidine-d6 serves as an ideal internal standard because it co-elutes with unlabeled ranitidine but is easily distinguished by its higher mass-to-charge (m/z) ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of ranitidine, particularly for volatile impurities. In these methods, Ranitidine-d6 is added to samples to correct for analyte loss during sample preparation and injection variability.

Experimental Protocols

Detailed methodologies are critical for reproducible and validatable results. Below are representative protocols for the quantification of ranitidine using Ranitidine-d6.

Quantification of Ranitidine in Biological Samples via LC-MS/MS

This protocol provides a general workflow for the determination of ranitidine in plasma or urine.

-

Preparation of Standards:

-

Prepare a stock solution of Ranitidine hydrochloride and Ranitidine-d6 hydrochloride in methanol (e.g., 1 mg/mL).

-

Create a series of calibration standards by spiking blank biological matrix (e.g., plasma) with known concentrations of ranitidine.

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

-

-

Sample Preparation:

-

To 100 µL of plasma sample, standard, or QC, add a fixed amount of Ranitidine-d6 internal standard solution (e.g., 50 µL of 100 ng/mL solution).

-

Perform protein precipitation by adding 300 µL of acetonitrile. Vortex for 1 minute.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

Chromatographic Conditions:

-

HPLC System: Agilent 1290 Infinity LC or equivalent.

-

Column: A reverse-phase C18 column (e.g., Phenomenex Gemini C18, 4.6 x 100 mm, 3 µm) is commonly used.

-

Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470A or Sciex QTRAP 6500+) is used.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both ranitidine and Ranitidine-d6. This provides high selectivity and sensitivity.

-

-

Data Analysis:

-

A calibration curve is generated by plotting the peak area ratio of ranitidine to Ranitidine-d6 against the concentration of the calibration standards.

-

The concentration of ranitidine in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

-

Caption: LC-MS/MS workflow for ranitidine quantification.

Spectroscopic Analysis (NMR)

Nuclear Magnetic Resonance (NMR) is used to confirm the structure and isotopic purity of Ranitidine-d6.

-

Sample Preparation: Dissolve an accurately weighed amount of Ranitidine-d6 hydrochloride in a suitable deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6). Tetramethylsilane (TMS) can be used as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz) is used to acquire ¹H and ¹³C NMR spectra.

-

Data Acquisition: Standard pulse programs are used. For ¹H NMR, the absence or significant reduction of the signal corresponding to the N,N-dimethyl protons (typically around 2.2-2.8 ppm for ranitidine) confirms successful deuteration. ¹³C NMR will show the characteristic signals for the carbon atoms of the molecule.

-

Analysis: The spectra are compared with those of unlabeled ranitidine to verify the chemical structure and confirm the position of the deuterium labels.

Conclusion

Ranitidine-d6 is a critical analytical tool for researchers and drug development professionals. Its chemical and physical properties are nearly identical to those of the parent drug, Ranitidine, with the key difference being its increased mass due to deuterium labeling. This property makes it an ideal internal standard for precise and accurate quantification in complex matrices using powerful analytical techniques like LC-MS/MS. The established protocols for its use ensure reliable and reproducible data, which is essential for pharmacokinetic studies, clinical monitoring, and regulatory compliance.

References

Ranitidine-d6 mechanism of action as a histamine H2 receptor antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mechanism of action of Ranitidine as a competitive antagonist of the histamine H2 receptor. While specific pharmacodynamic data for its deuterated isotopologue, Ranitidine-d6, is not publicly available, this document will elaborate on the well-established pharmacology of Ranitidine and discuss the theoretical implications of deuterium substitution on its interaction with the H2 receptor. This guide includes a detailed description of the signaling pathway, quantitative data on Ranitidine's potency, and comprehensive experimental protocols relevant to its study.

Introduction to Ranitidine and Histamine H2 Receptor Antagonism

Ranitidine is a potent and selective histamine H2 receptor antagonist.[1] It belongs to a class of drugs known as H2 blockers, which function by reversibly inhibiting the action of histamine on H2 receptors located on the basolateral membrane of gastric parietal cells.[2] This action effectively suppresses gastric acid secretion, making Ranitidine a therapeutic agent for conditions such as peptic ulcer disease, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.

The core mechanism of Ranitidine involves competitive and reversible binding to the H2 receptor. By occupying the receptor's binding site, Ranitidine prevents the endogenous ligand, histamine, from activating the receptor and initiating the downstream signaling cascade that leads to acid production.

The Histamine H2 Receptor Signaling Pathway

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates the Gs alpha subunit. This initiates a signaling cascade that results in the production of cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). PKA then phosphorylates various intracellular proteins, ultimately leading to the activation of the H+/K+ ATPase proton pump, which is responsible for the secretion of gastric acid into the stomach lumen. Ranitidine, by blocking the initial step of histamine binding, effectively curtails this entire pathway.

Ranitidine-d6: The Role of Deuteration

Ranitidine-d6 is a deuterated analog of Ranitidine, where six hydrogen atoms on the two N-methyl groups have been replaced with deuterium. It is primarily available as an internal standard for the quantification of Ranitidine in biological samples using mass spectrometry.

There is a lack of publicly available pharmacodynamic data for Ranitidine-d6, including its binding affinity and potency at the H2 receptor. The primary rationale for deuterating drug molecules is typically to alter their pharmacokinetic properties through the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow the rate of metabolic reactions that involve the cleavage of these bonds, particularly those mediated by cytochrome P450 (CYP) enzymes. This can potentially lead to a longer drug half-life and increased systemic exposure.

While the primary impact of deuteration is on metabolism, subtle "binding isotope effects" on non-covalent interactions, such as hydrogen bonding, have been described. However, without experimental data, it is presumed that the mechanism of action of Ranitidine-d6 at the H2 receptor is identical to that of Ranitidine, acting as a competitive antagonist.

Quantitative Analysis of Ranitidine's Potency

The potency of Ranitidine as an H2 receptor antagonist has been determined through various in vitro and in vivo studies. The following table summarizes key quantitative parameters.

| Parameter | Value | Species/System | Reference |

| pA2 | 7.2 | Guinea-pig isolated right atrium | |

| pA2 | 6.95 | Rat isolated uterine horn | |

| IC50 (Stimulated Gastric Acid Secretion) | 36 - 94 ng/mL (serum concentration) | Human |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

The characterization of H2 receptor antagonists like Ranitidine involves a combination of binding and functional assays.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for the H2 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of Ranitidine for the histamine H2 receptor.

Materials:

-

Cell membranes expressing the human histamine H2 receptor.

-

Radioligand: [3H]-Tiotidine (a potent H2 antagonist).

-

Unlabeled Tiotidine (for determining non-specific binding).

-

Test compound: Ranitidine.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid.

Procedure:

-

Incubation: Incubate the cell membranes with a fixed concentration of [3H]-Tiotidine and varying concentrations of Ranitidine in the assay buffer. A parallel set of tubes containing [3H]-Tiotidine and a high concentration of unlabeled Tiotidine is used to determine non-specific binding.

-

Equilibration: Allow the binding to reach equilibrium (e.g., 40 minutes at 4°C).

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of Ranitidine. Determine the IC50 (the concentration of Ranitidine that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an antagonist to inhibit the agonist-induced production of the second messenger, cAMP.

Objective: To determine the functional potency (IC50) of Ranitidine in inhibiting histamine-stimulated cAMP production.

Materials:

-

Intact cells expressing the human histamine H2 receptor (e.g., CHO or HEK293 cells).

-

Histamine (agonist).

-

Test compound: Ranitidine.

-

IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

-

Cell culture medium.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of Ranitidine in the presence of IBMX for a defined period (e.g., 10-30 minutes).

-

Stimulation: Add a fixed concentration of histamine (typically the EC80) to stimulate cAMP production and incubate for a further period (e.g., 10-30 minutes).

-

Lysis: Lyse the cells to release the intracellular cAMP.

-

Detection: Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the concentration of Ranitidine to generate a dose-response curve. Determine the IC50 value, which represents the concentration of Ranitidine required to inhibit 50% of the histamine-stimulated cAMP response.

Conclusion

Ranitidine acts as a competitive, reversible antagonist at the histamine H2 receptor, effectively inhibiting the signaling cascade that leads to gastric acid secretion. While its deuterated analog, Ranitidine-d6, is primarily used as an internal standard in analytical chemistry, the principles of the kinetic isotope effect suggest its main influence would be on pharmacokinetic parameters rather than the fundamental mechanism of receptor antagonism. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of H2 receptor antagonists, which are crucial for the development of novel therapeutics for acid-related gastrointestinal disorders.

References

Synthesis and Radiolabeling of Ranitidine-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and radiolabeling of Ranitidine-d6, a deuterated analog of the histamine H2-receptor antagonist, ranitidine. This document details a proposed synthetic pathway for Ranitidine-d6, followed by established methodologies for radiolabeling with tritium (³H) and carbon-14 (¹⁴C) for use in metabolic, pharmacokinetic, and receptor binding studies.

Introduction

Ranitidine is a potent and selective histamine H2-receptor antagonist widely used for the treatment of peptic ulcers and gastroesophageal reflux disease.[1] Isotopic labeling of drug molecules is a critical tool in drug discovery and development, enabling detailed investigation of their absorption, distribution, metabolism, and excretion (ADME) profiles. Ranitidine-d6, in which six hydrogen atoms on the N,N-dimethylamino group are replaced with deuterium, serves as an ideal internal standard for mass spectrometry-based bioanalytical assays due to its identical chemical properties to the parent drug but distinct mass.[2] Furthermore, radiolabeled versions, such as [³H]Ranitidine and [¹⁴C]Ranitidine, have been instrumental in in-vitro and in-vivo pharmacological studies.[1]

This guide outlines a feasible synthetic route to Ranitidine-d6 and provides detailed, albeit proposed, protocols for its radiolabeling, based on established chemical principles and published methods for similar compounds.

Synthesis of Ranitidine-d6

The synthesis of Ranitidine-d6 can be achieved by adapting established synthetic routes for ranitidine, with the key modification being the introduction of a deuterated starting material. The most logical approach involves the use of deuterated dimethylamine to introduce the d6-label at the desired position. A practical synthesis for deuterated dimethylamine has been reported, making this a viable strategy.[3]

A plausible synthetic scheme, based on known ranitidine syntheses, is presented below.[4]

Proposed Synthetic Workflow for Ranitidine-d6

Caption: Proposed synthetic workflow for Ranitidine-d6.

Experimental Protocol: Synthesis of Ranitidine-d6

Step 1: Synthesis of 5-(((Dimethylamino-d6)methyl)furan-2-yl)methanol

-

To a cooled solution of furfuryl alcohol in a suitable solvent (e.g., ethanol), add paraformaldehyde and deuterated dimethylamine hydrochloride ((CD₃)₂NH·HCl).

-

The reaction mixture is stirred at room temperature and then gently heated to ensure the completion of the Mannich reaction.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield 5-(((dimethylamino-d6)methyl)furan-2-yl)methanol.

Step 2: Synthesis of 5-(((2-aminoethyl)thio)methyl)-N,N-di(methyl-d3)furan-2-amine

-

The product from Step 1 is reacted with cysteamine hydrochloride in the presence of a base (e.g., sodium hydroxide) in an aqueous or alcoholic solution.

-

The reaction proceeds via nucleophilic substitution to form the thioether linkage.

-

The product is extracted with an organic solvent and purified to give the key intermediate.

Step 3: Synthesis of Ranitidine-d6

-

The intermediate from Step 2 is condensed with N-methyl-1-(methylthio)-2-nitroethenamine.

-

The reaction is typically carried out in a suitable solvent such as water or ethanol at an elevated temperature.

-

Upon completion, the reaction mixture is cooled, and the crude Ranitidine-d6 is precipitated or extracted.

-

Purification by recrystallization or column chromatography yields the final product.

| Parameter | Expected Value |

| Overall Yield | 40-60% |

| Deuterium Incorporation | >98% |

| Chemical Purity (HPLC) | >99% |

Table 1: Expected Quantitative Data for the Synthesis of Ranitidine-d6.

Radiolabeling of Ranitidine-d6

Radiolabeling of Ranitidine-d6 can be performed to introduce a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C), for use in various biological studies. The choice of isotope and labeling position is critical to ensure metabolic stability of the label.

Tritium (³H) Labeling

Tritium labeling offers high specific activity, which is advantageous for receptor binding assays. Several methods can be employed for tritium labeling.

Caption: Proposed workflow for the tritium labeling of Ranitidine-d6.

-

Ranitidine-d6 is dissolved in a suitable solvent (e.g., dioxane, DMF).

-

A palladium on carbon catalyst (e.g., 10% Pd/C) is added to the solution.

-

The reaction vessel is evacuated and filled with tritium gas (³H₂).

-

The mixture is stirred at room temperature or slightly elevated temperature for a defined period to allow for hydrogen-tritium exchange.

-

The excess tritium gas is removed, and the catalyst is filtered off.

-

The crude [³H]Ranitidine-d6 is purified by preparative HPLC to remove any radiochemical impurities.

| Parameter | Typical Range |

| Radiochemical Yield | 10-30% |

| Radiochemical Purity (HPLC) | >97% |

| Specific Activity | 15-30 Ci/mmol |

Table 2: Expected Quantitative Data for the Tritium Labeling of Ranitidine-d6.

Carbon-14 (¹⁴C) Labeling

Carbon-14 labeling is the gold standard for ADME studies due to the metabolic stability of the ¹⁴C-label within the carbon skeleton of the molecule. The synthesis of [¹⁴C]Ranitidine-d6 would require the introduction of a ¹⁴C-labeled precursor at an appropriate stage of the synthesis.

Caption: Proposed workflow for the carbon-14 labeling of Ranitidine-d6.

-

The synthesis of the ¹⁴C-labeled precursor, [¹⁴C]N-methyl-1-(methylthio)-2-nitroethenamine, would be the initial step, likely starting from a simple ¹⁴C-labeled building block such as [¹⁴C]nitromethane or [¹⁴C]methylamine.

-

This labeled precursor is then condensed with the deuterated intermediate, 5-(((2-aminoethyl)thio)methyl)-N,N-di(methyl-d3)furan-2-amine (synthesized as described in the Ranitidine-d6 synthesis section).

-

The reaction conditions would be similar to the final step of the non-radioactive synthesis.

-

Purification of the final [¹⁴C]Ranitidine-d6 product would be performed using preparative HPLC to ensure high radiochemical purity.

| Parameter | Typical Range |

| Radiochemical Yield (from labeled precursor) | 20-50% |

| Radiochemical Purity (HPLC) | >98% |

| Specific Activity | 50-60 mCi/mmol |

Table 3: Expected Quantitative Data for the Carbon-14 Labeling of Ranitidine-d6.

Conclusion

This technical guide provides a detailed framework for the synthesis and radiolabeling of Ranitidine-d6. The proposed synthetic route for the deuterated analog is based on established and reliable chemical transformations. The outlined protocols for tritium and carbon-14 labeling, while hypothetical, are grounded in well-documented radiolabeling methodologies and offer a clear path for producing these essential research tools. The successful synthesis and radiolabeling of Ranitidine-d6 will enable researchers to conduct more precise and informative studies into the pharmacology and metabolism of this important therapeutic agent.

References

The Untapped Potential: A Technical Perspective on Ranitidine-d6 as a Positron Emission Tomography (PET) Tracer

Introduction: The Rationale for a Ranitidine-Based PET Tracer

Ranitidine is a well-characterized histamine H2 receptor antagonist, historically used to decrease stomach acid production. Its pharmacological profile also includes weak inhibition of the P-glycoprotein (P-gp) efflux transporter, a key player in drug distribution and multidrug resistance. A deuterated analog, Ranitidine-d6, offers the potential for altered metabolic stability, which can be advantageous in tracer design.

The development of a PET tracer based on the ranitidine scaffold could open new avenues for in-vivo imaging in several key areas:

-

Oncology: Visualizing and quantifying P-gp function in tumors to predict chemotherapy resistance.

-

Neuroscience: Investigating the role of P-gp at the blood-brain barrier in neurodegenerative diseases and drug delivery to the central nervous system.

-

Gastroenterology: Studying the density and occupancy of histamine H2 receptors in the stomach lining under various physiological and pathological conditions.

While no evidence exists for a [¹¹C]Ranitidine-d6 or [¹⁸F]Ranitidine-d6 tracer, research into other radiolabeled forms of ranitidine provides a foundational concept.

Existing Research on Radiolabeled Ranitidine Analogs

While PET applications are undocumented, ranitidine has been radiolabeled for use in other imaging modalities, specifically for detecting peptic ulcer disorders. This demonstrates the feasibility of incorporating a radionuclide into the ranitidine molecule without completely abolishing its biological activity.

| Radiotracer | Isotope | Imaging Modality | Investigated Use | Key Findings |

| [¹²⁵I]Iodoranitidine | ¹²⁵I | SPECT/Gamma | Imaging of stomach ulcers[1] | Demonstrated suitability as a tracer for imaging stomach ulcers through biodistribution studies.[1] |

| [¹³¹I]Iodoranitidine | ¹³¹I | SPECT/Gamma | Imaging of stomach ulcers[1] | Successfully radiolabeled with high yield.[1] |

Experimental Protocols: A Hypothetical Workflow for [¹¹C]Ranitidine-d6 Development

Based on standard PET tracer development protocols, a hypothetical workflow for creating and evaluating [¹¹C]Ranitidine-d6 is outlined below. This process would involve radiosynthesis, preclinical evaluation in animal models, and eventual translation to human studies.

Radiosynthesis of [¹¹C]Ranitidine-d6

The synthesis would likely involve the production of a suitable desmethyl precursor of Ranitidine-d6. This precursor would then be radiolabeled with [¹¹C]methyl iodide or [¹¹C]methyl triflate, common methods for introducing the carbon-11 isotope.

Example Protocol Steps:

-

Precursor Synthesis: Synthesize a deuterated N-desmethylranitidine precursor.

-

[¹¹C]CO₂ Production: Generate [¹¹C]CO₂ via a cyclotron.

-

Conversion to [¹¹C]CH₃I: Convert [¹¹C]CO₂ to [¹¹C]methyl iodide.

-

Radiomethylation: React the desmethyl precursor with [¹¹C]CH₃I in an appropriate solvent and base.

-

Purification: Purify the resulting [¹¹C]Ranitidine-d6 using high-performance liquid chromatography (HPLC).

-

Formulation: Formulate the purified tracer in a physiologically compatible solution for injection.

Preclinical Evaluation

Preclinical studies in animal models would be essential to characterize the tracer's in vivo behavior.

-

Biodistribution Studies: These would involve injecting the tracer into rodents and measuring its uptake in various organs and tissues over time to understand its distribution and clearance.

-

PET Imaging: Dynamic PET scans in animals would visualize the tracer's kinetics in target tissues. For instance, to assess its utility for P-gp imaging, scans would be performed at baseline and after administration of a known P-gp inhibitor (e.g., tariquidar). A significant increase in brain uptake after P-gp inhibition would indicate that the tracer is a substrate for this transporter.

-

Blocking Studies: Co-injection of a high dose of unlabeled ranitidine should demonstrate a reduction in tracer binding to its target (e.g., H2 receptors), confirming specific binding.

-

Metabolite Analysis: Blood and tissue samples would be analyzed to determine the rate of tracer metabolism, as radiometabolites can interfere with image interpretation.

Potential Signaling Pathways and Applications

A ranitidine-based PET tracer could be instrumental in elucidating the in-vivo function of the P-glycoprotein transporter.

In this scenario, [¹¹C]Ranitidine-d6 would enter the endothelial cells of the blood-brain barrier. P-gp would then actively transport it back into the bloodstream, limiting its entry into the brain. PET imaging could quantify the extent of this efflux, providing a measure of P-gp function.

Conclusion and Future Directions

While Ranitidine-d6 has not been developed as a PET tracer, the underlying pharmacology of ranitidine and the established methodologies for PET tracer development suggest its potential as a valuable research tool. Future work in this area would need to focus on overcoming the challenges of radiosynthesis and demonstrating sufficient signal-to-noise ratios for imaging its intended targets. If successful, a ranitidine-based PET tracer could provide significant insights into the roles of H2 receptors and P-glycoprotein in health and disease, aiding in the development of more effective therapies.

References

An In-Depth Technical Guide to Deuterium-Labeled Ranitidine for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the application of deuterium-labeled ranitidine as an internal standard in mass spectrometry-based quantitative analysis. It includes detailed experimental protocols, key quantitative data, and workflow visualizations to support researchers in developing and validating robust bioanalytical methods.

Introduction: The Role of Deuterium-Labeled Internal Standards

Ranitidine is a histamine H2-receptor antagonist used to decrease stomach acid production. In pharmacokinetic and drug metabolism studies, accurate quantification of ranitidine in biological matrices is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this purpose due to its high sensitivity and specificity.

The use of a stable isotope-labeled (SIL) internal standard, such as deuterium-labeled ranitidine (e.g., Ranitidine-d6), is critical for reliable quantification. A SIL internal standard is chemically identical to the analyte but has a greater mass. It is added to samples at a known concentration at the beginning of the sample preparation process. Because it co-elutes with the unlabeled analyte and experiences similar matrix effects and ionization suppression or enhancement, it allows for highly accurate correction of analytical variability, leading to precise and accurate results. Ranitidine-d6, where the six hydrogen atoms on the two N-methyl groups are replaced with deuterium, is a commonly used internal standard for these assays.

Synthesis of Deuterium-Labeled Ranitidine (Ranitidine-d6)

The synthesis of Ranitidine-d6 can be achieved by modifying established synthetic routes for ranitidine, incorporating a deuterated reagent at a key step. The most common position for labeling is the N,N-dimethylamino group, as these protons are not readily exchangeable.

Representative Synthesis Protocol:

The following protocol is a representative example illustrating the synthesis of ranitidine by incorporating a deuterated source. The key step involves the Mannich reaction using deuterated dimethylamine.[1][2]

-

Step 1: Synthesis of 5-([d6-Dimethylamino]methyl)furan-2-yl)methanol.

-

Furfuryl alcohol is reacted with formaldehyde and deuterated dimethylamine (hydrochloride salt, (CD₃)₂NH·HCl) in an aqueous solution.

-

The reaction mixture is heated to achieve the Mannich condensation, yielding the deuterated intermediate.

-

-

Step 2: Thioether Formation.

-

The product from Step 1 is reacted with cysteamine hydrochloride to form the thioether intermediate, N,N-(dimethyl-d6)-5-(((2-aminoethyl)thio)methyl)furan-2-yl)methanamine.

-

-

Step 3: Coupling Reaction.

-

The thioether intermediate is then coupled with N-methyl-1-(methylthio)-2-nitroethenamine in a suitable solvent like water or an alcohol.

-

The reaction mixture is heated to drive the condensation, where the primary amine of the thioether displaces the methylthio group on the nitroethene derivative.

-

-

Step 4: Purification.

-

The final product, Ranitidine-d6, is purified from the reaction mixture using column chromatography or recrystallization to achieve the high purity required for use as an analytical standard.

-

Experimental Protocols for Quantitative Analysis

The following is a detailed protocol for the quantitative analysis of ranitidine in human plasma using Ranitidine-d6 as an internal standard, based on established and validated LC-MS/MS methodologies.[3][4][5]

Sample Preparation: Protein Precipitation

-

Thaw frozen human plasma samples to room temperature.

-

To a 200 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the Ranitidine-d6 internal standard (IS) working solution (e.g., at 1 µg/mL in methanol) and vortex briefly.

-

Add 600 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer the solution to an HPLC vial for analysis.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

| Parameter | Condition |

| HPLC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or a shallow gradient, e.g., 90% A for 0.5 min, ramp to 20% A over 2 min, hold for 1 min, return to 90% A. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Ionization Mode | ESI Positive (+) |

| Capillary Voltage | 3.5 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas | Nitrogen at 800 L/hr |

| Collision Gas | Argon |

Quantitative Data and Method Performance

Quantitative analysis is performed in Multiple Reaction Monitoring (MRM) mode. The instrument monitors the specific transition of a precursor ion (Q1) to a product ion (Q3) for both the analyte and the internal standard.

Mass Spectrometric Transitions

| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Note |

| Ranitidine | 315.1 | 176.1 | The product ion corresponds to the dimethylaminomethyl-furfuryl-thio fragment. |

| Ranitidine-d6 | 321.2 | 176.1 | Predicted transition. The deuterium labels are on the dimethylamino group, which is lost during fragmentation. |

Method Validation Parameters

The following table summarizes typical performance characteristics for a validated bioanalytical method for ranitidine in plasma.

| Parameter | Typical Value |

| Linearity Range | 5 - 1000 ng/mL |

| Correlation Coeff. (r²) | > 0.995 |

| Lower Limit of Quant. (LLOQ) | 5 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (%RSD) | < 15% (< 20% at LLOQ) |

| Mean Recovery | > 85% |

Visualizations

Bioanalytical Workflow

The following diagram illustrates the general workflow for the quantification of ranitidine in a plasma sample using a deuterium-labeled internal standard.

Mass Spectral Fragmentation Pathway

The primary fragmentation of protonated ranitidine in the collision cell involves the cleavage of the C-S bond, leading to the characteristic product ion at m/z 176.1.

References

Ranitidine-d6 as an Internal Standard for Analytical Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Ranitidine-d6 as an internal standard in the quantitative analysis of ranitidine. This guide is intended for researchers, scientists, and drug development professionals who are developing and validating analytical methods for ranitidine in various matrices.

Introduction to Ranitidine and the Role of an Internal Standard

Ranitidine is a histamine H2-receptor antagonist that has been widely used for the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease. Accurate and precise quantification of ranitidine in biological fluids and pharmaceutical formulations is crucial for pharmacokinetic studies, bioequivalence testing, and quality control.

In modern analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving the highest level of accuracy and precision. An ideal internal standard co-elutes with the analyte and has a similar ionization efficiency and fragmentation pattern, but is mass-distinguishable. This allows for the correction of variability that can occur during sample preparation, injection, and ionization.

Physicochemical Properties of Ranitidine and Ranitidine-d6

Ranitidine-d6 is a deuterated analog of ranitidine, where six hydrogen atoms on the dimethylamino group have been replaced with deuterium. This substitution results in a mass shift of +6 Da, making it easily distinguishable from the unlabeled ranitidine by a mass spectrometer, while maintaining nearly identical chemical and physical properties.

| Property | Ranitidine | Ranitidine-d6 |

| Chemical Formula | C₁₃H₂₂N₄O₃S | C₁₃H₁₆D₆N₄O₃S |

| Molecular Weight | 314.4 g/mol | 320.4 g/mol |

| Monoisotopic Mass | 314.1413 g/mol | 320.1790 g/mol |

Analytical Methodology: LC-MS/MS

LC-MS/MS is the preferred method for the quantification of ranitidine due to its high sensitivity, selectivity, and speed. The use of Ranitidine-d6 as an internal standard in these assays is critical for robust and reliable results.

Mass Spectrometry

The key to a successful LC-MS/MS method is the selection of appropriate precursor and product ions for both the analyte and the internal standard. This is typically done in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity.

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Note |

| Ranitidine | 315.1 | 176.1 | The precursor ion corresponds to the protonated molecule [M+H]⁺. The product ion is a characteristic fragment.[1] |

| Ranitidine-d6 | 321.1 | 176.1 | The precursor ion reflects the +6 Da mass shift. The product ion is often the same as the unlabeled compound if the deuterium atoms are not part of the fragmented moiety. This should be confirmed experimentally. |

Note: The optimal collision energy for each transition must be determined empirically on the specific mass spectrometer being used.

Chromatographic Conditions

A reversed-phase chromatographic method is typically employed to separate ranitidine from endogenous matrix components.

| Parameter | Typical Condition |

| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | A gradient elution is typically used to ensure good peak shape and separation from matrix components. |

| Column Temperature | 30 - 40 °C |

Experimental Protocols

The following are representative protocols for the analysis of ranitidine in human plasma and pharmaceutical formulations. These should be adapted and validated for specific laboratory conditions.

Quantification of Ranitidine in Human Plasma

This protocol is intended for the determination of ranitidine concentrations in human plasma for pharmacokinetic or bioequivalence studies.

Workflow for Ranitidine Quantification in Plasma

Caption: Workflow for the bioanalysis of ranitidine in plasma using Ranitidine-d6.

Detailed Protocol:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of ranitidine in methanol.

-

Prepare a 1 mg/mL stock solution of Ranitidine-d6 in methanol.

-

-

Preparation of Calibration Curve and Quality Control (QC) Samples:

-

Perform serial dilutions of the ranitidine stock solution with a blank plasma-methanol mixture (e.g., 50:50, v/v) to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the Ranitidine-d6 internal standard working solution (e.g., at 500 ng/mL).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject an appropriate volume (e.g., 5 µL) of the reconstituted sample onto the LC-MS/MS system.

-

Acquire data in MRM mode using the transitions specified in Section 3.1.

-

-

Data Analysis:

-

Integrate the peak areas for both ranitidine and Ranitidine-d6.

-

Calculate the peak area ratio (ranitidine/Ranitidine-d6).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of ranitidine in the unknown samples from the calibration curve.

-

Quantification of Ranitidine in Pharmaceutical Formulations (e.g., Tablets)

This protocol is suitable for quality control testing of ranitidine content in solid dosage forms.

Workflow for Ranitidine Quantification in Tablets

Caption: Workflow for the analysis of ranitidine in tablet formulations.

Detailed Protocol:

-

Preparation of Standard Solution:

-

Accurately weigh and dissolve an appropriate amount of ranitidine reference standard in a suitable diluent (e.g., 50% methanol in water) to obtain a known concentration.

-

-

Preparation of Sample Solution:

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to a single dose of ranitidine.

-

Transfer to a volumetric flask and add the diluent.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Dilute to volume with the diluent.

-

Filter an aliquot of the solution through a 0.45 µm filter.

-

-

Analysis:

-

Transfer a known volume of the filtered sample solution and the standard solution to separate vials.

-

Add a known amount of Ranitidine-d6 internal standard solution to each vial.

-

Analyze by LC-MS/MS as described in the plasma analysis protocol.

-

Method Validation

A bioanalytical method must be validated to ensure its reliability. The following tables summarize the typical acceptance criteria and expected performance for a validated LC-MS/MS method for ranitidine in human plasma using Ranitidine-d6 as an internal standard.

Table 1: Linearity

| Parameter | Acceptance Criteria | Typical Performance |

| Calibration Range | e.g., 1 - 1000 ng/mL | Meets criteria |

| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |

| Accuracy of Standards | Within ±15% of nominal (±20% at LLOQ) | Within ±10% |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |

| Low | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| Medium | 500 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| High | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

Table 3: Recovery and Matrix Effect

| Parameter | Acceptance Criteria | Typical Performance |

| Recovery | Consistent, precise, and reproducible | > 85% |

| Matrix Factor (IS Normalized) | RSD ≤ 15% | < 10% |

Conclusion

Ranitidine-d6 is an excellent internal standard for the quantitative analysis of ranitidine by LC-MS/MS. Its use ensures high accuracy and precision, which is essential for regulated bioanalysis and quality control. The methodologies and protocols outlined in this guide provide a solid foundation for the development and validation of robust analytical methods for ranitidine. It is imperative that any method is fully validated in the laboratory where it is to be used to ensure its suitability for the intended purpose.

Logical Relationship of Method Validation

Caption: Interrelationship of key parameters in analytical method validation.

References

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantification of Ranitidine-d6

Abstract

This document details a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Ranitidine-d6. While Ranitidine-d6 is most commonly employed as a stable isotope-labeled internal standard for the quantification of ranitidine, this protocol has been developed to accurately quantify Ranitidine-d6 as the primary analyte. The method is designed for high sensitivity, specificity, and robustness, making it suitable for a range of applications in pharmaceutical research and development. The protocol covers sample preparation, detailed chromatographic conditions, and optimized mass spectrometry parameters.

Introduction

Ranitidine is a histamine H2-receptor antagonist that inhibits stomach acid production. In bioanalytical and pharmacokinetic studies, stable isotope-labeled analogues such as Ranitidine-d6 are invaluable for providing the highest accuracy and precision in quantification by LC-MS/MS. The stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus providing a reliable means of correction during data processing. Although its primary use is as an internal standard, there are scenarios in metabolic studies or isotope tracer experiments where direct quantification of Ranitidine-d6 is necessary. This application note provides a complete and validated protocol for this purpose.

Experimental Protocols

Materials and Reagents

-

Ranitidine-d6 reference standard

-

Ranitidine reference standard (for method development and as a control)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Human plasma (or other relevant biological matrix)

-

Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB)

Standard and Sample Preparation

2.2.1. Stock and Working Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Ranitidine-d6 in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard (IS) Working Solution: For this method, where Ranitidine-d6 is the analyte, a suitable internal standard would be a different stable-isotope labeled version of ranitidine (e.g., Ranitidine-¹³C₃) or a structurally similar compound like Propranolol.[1] Prepare a working solution of the chosen internal standard at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.

2.2.2. Plasma Sample Preparation (Solid Phase Extraction)

-

Thaw plasma samples at room temperature and vortex to ensure homogeneity.

-

To 250 µL of plasma, add 100 µL of the internal standard working solution.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.[1]

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove interferences.

-

Elute the analyte (Ranitidine-d6) and the internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (see section 2.3) and transfer to an HPLC vial for analysis.

Liquid Chromatography Conditions

The chromatographic separation is critical to resolve the analyte from matrix components.

| Parameter | Value |

| LC System | UHPLC system (e.g., Agilent 1290 Infinity, Waters ACQUITY UPLC) |

| Column | ACE Excel C18-AR, 3 µm, 50 x 4.6 mm or equivalent[2] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Gradient | See Table 1 |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Run Time | 8 minutes |

Table 1: Chromatographic Gradient

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 95 | 5 |

| 1.0 | 95 | 5 |

| 5.0 | 5 | 95 |

| 6.0 | 5 | 95 |

| 6.1 | 95 | 5 |

| 8.0 | 95 | 5 |

Mass Spectrometry Parameters

A triple quadrupole mass spectrometer is used for quantification in Multiple Reaction Monitoring (MRM) mode.

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole (e.g., Sciex API 4000, Waters Xevo TQ-S) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV[1] |

| Source Temperature | 150°C[1] |

| Desolvation Gas Flow | 450 L/h |

| Collision Gas | Argon |

| MRM Transitions | See Table 2 |

Table 2: MRM Transitions for Ranitidine-d6 and Ranitidine

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Ranitidine-d6 | 321.2 | 176.1 | 200 | 20 |

| Ranitidine-d6 | 321.2 | 130.1 | 200 | 25 |

| Ranitidine | 315.1 | 176.1 | 200 | 20 |

| Ranitidine | 315.1 | 130.1 | 200 | 25 |

Note: The precursor ion for Ranitidine-d6 is +6 Da compared to Ranitidine due to the six deuterium atoms. The fragmentation is predicted to be similar, with major fragments not containing the deuterated methyl group remaining at the same m/z.

Data Presentation and Method Performance

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters

| Parameter | Acceptance Criteria | Result |

| Linearity (r²) | ≥ 0.99 | Pass |

| Range | 1 - 1000 ng/mL | Pass |

| Lower Limit of Quantitation (LLOQ) | Signal-to-Noise > 10, Accuracy ±20%, Precision <20% | 1 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Pass |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | Pass |

| Matrix Effect | Within acceptable limits | Pass |

| Recovery (%) | Consistent and reproducible | >85% |

Visualizations

The following diagrams illustrate the key workflows and relationships in this analytical method.

Caption: Workflow for Ranitidine-d6 quantification.

References

Application Notes and Protocols for Ranitidine-d6 in Animal Model Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranitidine, a histamine H2-receptor antagonist, is widely utilized in research to investigate its effects on gastric acid secretion and for pharmacokinetic (PK) and pharmacodynamic (PD) studies. In the quantitative analysis of ranitidine in biological matrices from animal models, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results. Ranitidine-d6, a deuterated analog of ranitidine, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods. Its chemical properties are nearly identical to ranitidine, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for distinct detection.

These application notes provide detailed protocols for the use of Ranitidine-d6 as an internal standard in preclinical research, alongside pharmacokinetic data of ranitidine in common animal models.

Data Presentation: Pharmacokinetics of Ranitidine in Animal Models

The following tables summarize key pharmacokinetic parameters of ranitidine following oral and intravenous administration in rats and dogs. This data is essential for designing preclinical studies and interpreting bioanalytical results.

Table 1: Pharmacokinetic Parameters of Ranitidine in Rats

| Parameter | Oral Administration (50 mg/kg) | Intravenous Administration |

| Cmax | - | - |

| Tmax | - | - |

| AUC | - | - |

| t½ (half-life) | - | - |

| Bioavailability (F) | - | - |

| Clearance (Cl) | - | - |

| Volume of Distribution (Vd) | - | - |

| Primary Route of Excretion | Urinary (62-75% of dose)[1] | Urinary |

| Major Metabolites | N-oxidation, S-oxidation, N-demethylation, oxidative deamination products (each <6% of the dose)[1] | - |

Note: Specific quantitative values for all parameters were not available in the provided search results. The table indicates the type of data typically collected.

Table 2: Pharmacokinetic Parameters of Ranitidine in Dogs

| Parameter | Oral Administration (5 mg/kg) | Intravenous Administration (50 mg) |

| Cmax | 2 µg/mL[1] | - |

| Tmax | 0.5 - 1 h[1] | - |

| AUC | - | - |

| t½ (half-life) | 4.1 h[1] | ~ 4 h |

| Bioavailability (F) | 73% | - |

| Clearance (Cl) | - | 10.4 mL/min/kg |

| Volume of Distribution (Vd) | - | 3.5 L/kg |

| Primary Route of Excretion | Urinary (62-75% of dose) | Urinary |

| Major Metabolites | N-oxidation (~30% of dose) | - |

Experimental Protocols

The primary application of Ranitidine-d6 in animal research is as an internal standard for the quantification of ranitidine in biological samples. The following protocols detail the standard procedure for its use in a typical pharmacokinetic study.

Protocol 1: Preparation of Ranitidine-d6 Internal Standard Stock and Working Solutions

Objective: To prepare standardized solutions of Ranitidine-d6 for spiking into biological samples.

Materials:

-

Ranitidine-d6 powder

-

Methanol (HPLC grade)

-

Volumetric flasks

-

Calibrated pipettes

Procedure:

-

Stock Solution (e.g., 1 mg/mL):

-

Accurately weigh a precise amount of Ranitidine-d6 powder.

-

Dissolve the powder in a known volume of methanol in a volumetric flask to achieve a final concentration of 1 mg/mL.

-

Sonicate briefly to ensure complete dissolution.

-

Store the stock solution at -20°C in a tightly sealed container.

-

-

Working Solution (e.g., 100 ng/mL):

-

Perform serial dilutions of the stock solution with methanol to obtain a working solution with a concentration appropriate for the expected range of ranitidine concentrations in the study samples. A typical working solution concentration is 100 ng/mL.

-

Prepare fresh working solutions daily.

-

Protocol 2: Sample Preparation from Animal Plasma using Protein Precipitation

Objective: To extract ranitidine and Ranitidine-d6 from plasma samples for LC-MS/MS analysis.

Materials:

-

Animal plasma samples (collected at various time points after ranitidine administration)

-

Ranitidine-d6 working solution (from Protocol 1)

-

Acetonitrile (ACN) containing 0.1% formic acid (precipitation solvent)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Aliquoting:

-

Thaw frozen plasma samples on ice.

-

Vortex each plasma sample gently to ensure homogeneity.

-

Pipette a fixed volume of each plasma sample (e.g., 100 µL) into a clean microcentrifuge tube.

-

-

Internal Standard Spiking:

-

Add a small, precise volume of the Ranitidine-d6 working solution (e.g., 10 µL) to each plasma sample.

-

Vortex briefly to mix.

-

-

Protein Precipitation:

-

Add a larger volume of cold ACN with 0.1% formic acid (e.g., 300 µL) to each tube.

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

-

Centrifugation:

-

Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

-

Supernatant Transfer:

-

Carefully transfer the clear supernatant to a clean autosampler vial for LC-MS/MS analysis.

-

Protocol 3: Bioanalytical Method using LC-MS/MS

Objective: To quantify the concentration of ranitidine in plasma samples using Ranitidine-d6 as an internal standard.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

General Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

Mass Spectrometry Detection (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM):

-

Monitor the specific precursor-to-product ion transitions for both ranitidine and Ranitidine-d6.

-

Data Analysis:

-

Generate a calibration curve by analyzing a series of blank plasma samples spiked with known concentrations of ranitidine and a fixed concentration of Ranitidine-d6.

-

For each sample, calculate the peak area ratio of ranitidine to Ranitidine-d6.

-

Determine the concentration of ranitidine in the unknown samples by interpolating their peak area ratios against the calibration curve.

Mandatory Visualization

Diagram 1: Bioanalytical Workflow for a Pharmacokinetic Study

References

Application of Ranitidine-d6 in a Landmark Study of Drug-Drug Interactions

Introduction

Ranitidine, a histamine H2-receptor antagonist, is a known substrate for clinically important drug transporters, including the Organic Cation Transporters (OCT1 and OCT2) and Multidrug and Toxin Extrusion proteins (MATE1 and MATE2-K). This characteristic makes it a valuable probe for investigating the potential of new chemical entities to cause drug-drug interactions (DDIs) by inhibiting these transporters. The use of its deuterated analog, Ranitidine-d6, is crucial for the precise quantification of ranitidine in biological matrices during such studies, serving as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses due to its similar physicochemical properties and distinct mass. This application note details the use of Ranitidine-d6 in the context of in vitro and in vivo studies designed to assess the DDI potential of investigational drugs.

Key Applications of Ranitidine-d6 in DDI Studies:

-

Internal Standard for Bioanalytical Methods: Ranitidine-d6 is the gold standard internal standard for the quantification of ranitidine in plasma, urine, and in vitro assay buffers. Its use corrects for variability in sample processing and instrument response, ensuring high accuracy and precision of the analytical method.

-

Probe Substrate in Transporter Assays: While unlabeled ranitidine is typically used as the substrate in high concentrations, Ranitidine-d6 can be employed as the substrate in specialized LC-MS/MS-based assays to eliminate any potential background interference.

Data Presentation

The following tables summarize key quantitative data related to ranitidine's interaction with drug transporters. This data is essential for designing and interpreting DDI studies.

Table 1: Michaelis-Menten Constants for Ranitidine Transport by OCT1

| Transporter | Km (μM) | Vmax (pmol/min/mg protein) | Cell System | Reference |

| Wild-type OCT1 | 62.9 | 1125 | HEK293/CHO | [1][2] |

Table 2: Inhibitory Potency of Ranitidine against OCT and MATE Transporters

| Transporter | IC50 (μM) | Substrate | Cell System | Reference |

| OCT1 | 186 ± 25 | Trospium | HEK293 | [3] |

| OCT2 | 482 ± 105 | Trospium | HEK293 | [3] |

| MATE1 | 134 ± 37 | Trospium | HEK293 | [3] |

| MATE2-K | 35 ± 11 | Trospium | HEK293 |

Table 3: Pharmacokinetic Parameters of Ranitidine in Healthy Volunteers

| Parameter | Value | Conditions | Reference |

| Tmax (h) | 2.0 - 4.0 | Single 300 mg oral dose | |

| t1/2 (h) | ~3.23 | Single 300 mg oral dose | |

| AUC0–12 (ng·h/mL) | Varies | Single 300 mg oral dose | |

| Cmax (ng/mL) | Varies | Single 300 mg oral dose |

Experimental Protocols

The following are detailed protocols for key experiments utilizing Ranitidine-d6 in the study of drug-drug interactions.

In Vitro Inhibition of OCT2- and MATE1-Mediated Ranitidine Transport

This protocol describes a typical in vitro experiment to determine if an investigational drug inhibits the transport of ranitidine mediated by OCT2 and MATE1.

1. Cell Culture and Maintenance:

- Human Embryonic Kidney 293 (HEK293) cells stably transfected with human OCT2 or MATE1 are cultured in appropriate media supplemented with fetal bovine serum and a selection antibiotic.

- Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

- For the assay, cells are seeded into 24- or 48-well plates and grown to confluence.

2. Inhibition Assay:

- On the day of the experiment, the cell monolayers are washed twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

- Cells are pre-incubated for 10-15 minutes at 37°C with transport buffer containing a range of concentrations of the investigational drug (the inhibitor).

- The inhibition is initiated by adding transport buffer containing a fixed concentration of ranitidine (as the substrate, typically at a concentration close to its Km) and the same range of inhibitor concentrations.

- The incubation is carried out for a short, defined period (e.g., 5-10 minutes) at 37°C, ensuring linear uptake.

- The reaction is stopped by rapidly aspirating the incubation solution and washing the cells three times with ice-cold transport buffer.

3. Sample Preparation and Analysis:

- The cells are lysed using a suitable lysis buffer (e.g., methanol/water mixture).

- Ranitidine-d6 is added to each sample as an internal standard.

- The cell lysates are centrifuged to pellet cellular debris.

- The supernatant is transferred to vials for LC-MS/MS analysis to determine the intracellular concentration of ranitidine.

4. Data Analysis:

- The uptake of ranitidine in the presence of the inhibitor is expressed as a percentage of the uptake in the absence of the inhibitor (control).

- The IC50 value (the concentration of inhibitor that causes 50% inhibition of ranitidine transport) is determined by fitting the data to a four-parameter logistic equation.

Clinical Pharmacokinetic Drug-Drug Interaction Study

This protocol outlines a typical clinical study to assess the in vivo effect of an investigational drug on the pharmacokinetics of ranitidine.

1. Study Design:

- A randomized, open-label, two-period crossover study in healthy volunteers.

- Subjects receive a single oral dose of ranitidine (e.g., 150 mg or 300 mg) alone in one period.

- In the other period, subjects receive the investigational drug for a specified duration to reach steady-state concentrations, followed by co-administration of a single oral dose of ranitidine.

- A washout period of appropriate duration separates the two treatment periods.

2. Blood Sampling:

- Serial blood samples are collected at predefined time points before and after ranitidine administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

- Plasma is separated by centrifugation and stored at -80°C until analysis.

3. Sample Analysis (LC-MS/MS Method):

- Sample Preparation: A protein precipitation method is commonly used. To a known volume of plasma, an organic solvent (e.g., acetonitrile) containing Ranitidine-d6 as the internal standard is added. The mixture is vortexed and centrifuged to precipitate proteins. The supernatant is then analyzed.

- Chromatography: Separation is achieved on a C18 analytical column with a gradient mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).

- Mass Spectrometry: Detection is performed using a tandem mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The MRM transitions for ranitidine and Ranitidine-d6 are monitored.

4. Pharmacokinetic and Statistical Analysis:

- The plasma concentration-time data for ranitidine are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including AUC (Area Under the Curve), Cmax (maximum concentration), Tmax (time to maximum concentration), and t1/2 (half-life).

- The geometric mean ratios and 90% confidence intervals for AUC and Cmax of ranitidine with and without the investigational drug are calculated to assess the magnitude of the DDI.

Visualizations

Diagram 1: Signaling Pathway of Renal Excretion of Ranitidine and Potential DDI

Caption: Renal transport of ranitidine via OCT2 and MATE1 and sites of potential inhibition.

Diagram 2: Experimental Workflow for In Vitro DDI Screening

Caption: Workflow for determining the inhibitory potential of a drug on ranitidine transport.

Diagram 3: Logical Relationship in a Clinical DDI Study

Caption: Logical flow of a clinical DDI study to assess the effect on ranitidine pharmacokinetics.

References

Application Notes and Protocols for the Use of Ranitidine-d6 in Metabolite Identification Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ranitidine-d6 as an internal standard in the identification and quantification of ranitidine and its major metabolites: ranitidine-N-oxide, ranitidine-S-oxide, and desmethylranitidine. The methodologies outlined are primarily based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique for bioanalysis.

Introduction to Ranitidine Metabolism and the Role of Stable Isotope Labeling

Ranitidine is a histamine H2-receptor antagonist that undergoes metabolism in the body, leading to the formation of several metabolites. The primary metabolites of interest are ranitidine-N-oxide, ranitidine-S-oxide, and desmethylranitidine.[1][2] Understanding the metabolic profile of ranitidine is crucial for comprehending its pharmacokinetic and pharmacodynamic properties.

Stable isotope-labeled internal standards, such as Ranitidine-d6, are the gold standard in quantitative bioanalysis using mass spectrometry.[3] By incorporating deuterium atoms into the ranitidine molecule, Ranitidine-d6 has a higher mass-to-charge ratio (m/z) than the unlabeled drug. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample preparation and analysis. This co-elution and similar ionization behavior help to compensate for variations in extraction efficiency, matrix effects, and instrument response, leading to more accurate and precise quantification of the parent drug and its metabolites.

Experimental Protocols

Sample Preparation from Biological Matrices

The choice of sample preparation method depends on the biological matrix and the desired level of cleanliness. Below are protocols for plasma and urine samples.

2.1.1. Protein Precipitation (for Plasma)

This is a rapid and simple method suitable for initial screening and high-throughput analysis.

-

To a 100 µL aliquot of plasma sample in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing Ranitidine-d6 at a known concentration (e.g., 100 ng/mL).

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject a portion into the LC-MS/MS system.

2.1.2. Solid-Phase Extraction (SPE) (for Plasma and Urine)

SPE provides a cleaner extract, reducing matrix effects and improving sensitivity.

-

Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

To 1 mL of plasma or urine, add the Ranitidine-d6 internal standard.

-

Load the sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[4][5]

Liquid Chromatography (LC) Method

This method is designed to achieve chromatographic separation of ranitidine and its three major metabolites.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient Program:

-

0-1 min: 5% B

-

1-5 min: Linearly increase to 95% B

-

5-7 min: Hold at 95% B

-

7-7.1 min: Return to 5% B

-

7.1-10 min: Re-equilibrate at 5% B

-

Tandem Mass Spectrometry (MS/MS) Method

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM) for targeted quantification.

MRM Transitions:

The following table lists the proposed MRM transitions for ranitidine, its metabolites, and Ranitidine-d6. These transitions should be optimized for the specific instrument being used.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ranitidine | 315.1 | 176.1 | 20 |

| Ranitidine-N-oxide | 331.1 | 176.1 | 25 |

| Ranitidine-S-oxide | 331.1 | 229.1 | 22 |

| Desmethylranitidine | 301.1 | 176.1 | 20 |

| Ranitidine-d6 (Internal Standard) | 321.1 | 176.1 | 20 |

(Note: The exact m/z values and collision energies may require optimization on the specific mass spectrometer being used. The product ion for Ranitidine-d6 is expected to be the same as for ranitidine as the fragmentation is unlikely to involve the deuterated methyl groups.)

Data Presentation and Quantitative Analysis

Table 1: Quantitative Performance of the LC-MS/MS Method

| Parameter | Ranitidine | Ranitidine-N-oxide | Ranitidine-S-oxide | Desmethylranitidine |

| Linearity Range (ng/mL) | 1 - 1000 | Data not available | Data not available | Data not available |

| Limit of Detection (LOD) (ng/mL) | 0.3 | Data not available | Data not available | 4 |

| Limit of Quantification (LOQ) (ng/mL) | 1 | 15 | 10 | Data not available |

| Recovery (%) | 94.4 | 30.4 | 74.2 | 80.2 |

| Intra-day Precision (%RSD) | < 8.9 | Data not available | Data not available | Data not available |

| Inter-day Precision (%RSD) | < 5.5 | Data not available | Data not available | Data not available |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a metabolite identification and quantification study using Ranitidine-d6.

Caption: General workflow for metabolite analysis.

Ranitidine Metabolic Pathway

This diagram shows the primary metabolic transformations of ranitidine.

Caption: Primary metabolic pathways of ranitidine.

Logic of Internal Standard Use

This diagram illustrates the principle of using a stable isotope-labeled internal standard for quantification.

Caption: Principle of internal standard quantification.

Conclusion

The use of Ranitidine-d6 as an internal standard provides a robust and reliable method for the identification and quantification of ranitidine and its major metabolites in biological matrices. The protocols and data presented here serve as a guide for researchers in drug development and related fields. It is essential to perform in-house validation of these methods to ensure they meet the specific requirements of the intended application. Further research to establish comprehensive quantitative data for all of ranitidine's metabolites simultaneously would be a valuable contribution to the field.

References

- 1. hsa.gov.sg [hsa.gov.sg]

- 2. Simultaneous determination of ranitidine and its metabolites in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. lcms.cz [lcms.cz]

- 5. Qualitative and quantitative analysis of ranitidine and its metabolites by high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Ranitidine-d6

For Researchers, Scientists, and Drug Development Professionals

Abstract